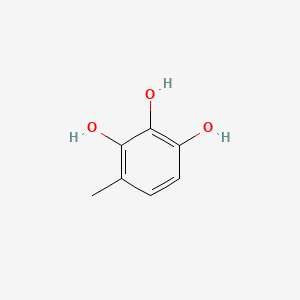
2-(3-氧代-2,3-二氢-1H-茚-1-基)乙酸
描述
“2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is an organic compound with the molecular formula C11H10O3 . It is a powder in physical form . The IUPAC name for this compound is (1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” can be represented by the SMILES string OC(CC1CC(C2=CC=CC=C21)=O)=O . The InChI code for this compound is 1S/C11H10O3/c12-10-5-7(6-11(13)14)8-3-1-2-4-9(8)10/h1-4,7H,5-6H2,(H,13,14) .
Physical And Chemical Properties Analysis
The compound “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is a powder . It has a molecular weight of 190.2 . The melting point of this compound is between 147-151°C .
科学研究应用
晶体结构和氢键
(±)-1-茚酮-2-乙酸和-2-丙酸表现出独特的晶体结构和氢键行为。 (±)-2,3-二氢-1-氧代-1H-茚-2-乙酸的晶体结构特征是形成中心对称相关反向氢键链的串联氢键。这与其丙酸对应物形成羧基二聚体形成对比,表明同源 γ- 和 δ-酮酸中不同的氢键行为 (Lalancette、Brunskill 和 Thompson,1999 年)。
化学反应和产物形成
在 2-(2-氧代-1,2-二氢-3H-吲哚-3-亚甲基)乙酸酯与苯肼反应的研究中,区域选择性加成的产物被确定为 (2-氧代-2,3-二氢-1H-吲哚-3-基)(2-苯肼基)乙酸酯 (Koz’minykh 等人,2007 年)。
立体化学研究
研究了甲乙基酮对 (E)-烷氧基吲哚亚甲基乙酸酯的亲核加成,导致形成各种酯和非对映异构体混合物。这突出了涉及 2-氧代-2,3-二氢吲哚-3-亚甲基化合物的反应中的立体化学复杂性 (El-Samahy,2005 年)。
缓蚀
茚酮衍生物,包括 2-(4-甲基亚苄基)-3-氧代-2,3-二氢-1H-茚-1-羧酸,已被研究其在盐酸溶液中对低碳钢的防腐性能。这些化合物表现出显着的抑制性能,为材料科学和腐蚀工程做出贡献 (Saady 等人,2018 年)。
二肽链的形成
使用 2-(3-氧代-2,3-二氢-1H-茚-5-氧基)乙酸对氨基酸单元进行 N-酰化的研究导致了新的二肽茚-1-酮衍生物的产生。这表明在肽化学以及潜在的药物合成中的应用 (Shilin 等人,2019 年)。
安全和危害
The compound “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is classified under GHS07 for safety . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
未来方向
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
生化分析
Biochemical Properties
2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid can interact with proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it has been shown to upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in various cellular processes, including metabolism, cell growth, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are particularly evident in in vitro studies, where prolonged exposure to the compound can result in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense and reducing inflammation . At higher doses, 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid can exhibit toxic effects, including liver damage and oxidative stress . These dose-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid is involved in several metabolic pathways, including those related to redox reactions and the metabolism of fatty acids . This compound interacts with enzymes such as oxidoreductases and transferases, which play key roles in these pathways . Additionally, 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid within cells can influence its activity and function, as well as its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-(3-oxo-1,2-dihydroinden-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-5-7(6-11(13)14)8-3-1-2-4-9(8)10/h1-4,7H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVBHRLBOMHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948027 | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25173-12-0 | |
| Record name | (3-Oxoindan-1-yl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-1-acetic acid, 2,3-dihydro-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


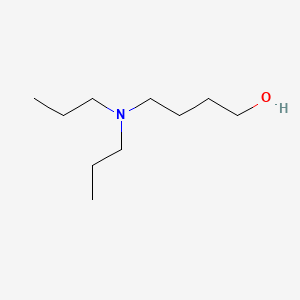

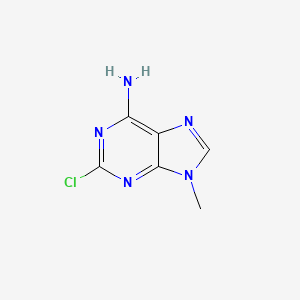


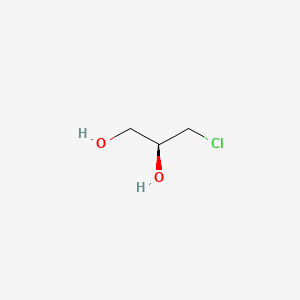

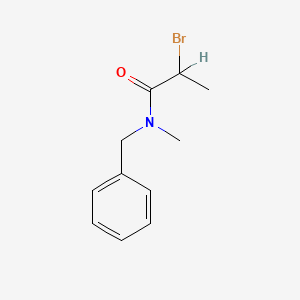

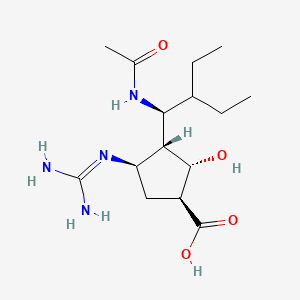
![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)
